3-(benzylamino)quinoxalin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(benzylamino)quinoxalin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15-14(16-10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUYTAACPJYAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 3 Benzylamino Quinoxalin 2 Ol and Its Derivatives
Established Reaction Pathways for Quinoxaline-2-ol Synthesis
Traditional methods for constructing the quinoxalin-2-ol skeleton are robust and versatile, typically involving condensation and cyclization strategies that form the core heterocyclic structure.
Cyclocondensation Approaches with Diamines and Dicarbonyls
The most fundamental and widely employed method for synthesizing quinoxaline (B1680401) derivatives is the cyclocondensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. sapub.orgresearchgate.net To obtain the quinoxalin-2-ol (or quinoxalin-2(1H)-one) structure, an α-keto acid or its ester is commonly used as the dicarbonyl component. sapub.orgorganic-chemistry.org This reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and dehydration to yield the final product.
The reaction can be promoted by various catalysts or proceed under thermal conditions. For instance, the condensation of o-phenylenediamine (B120857) with ethyl pyruvate (B1213749) in n-butanol yields 3-methylquinoxalin-2-(1H)-one. mdpi.com The versatility of this method allows for the synthesis of a wide range of substituted quinoxalinones by simply varying the substituents on the diamine and the α-keto acid precursors. organic-chemistry.org Numerous catalytic systems have been developed to improve the efficiency and yield of this reaction, including the use of iodine, ammonium (B1175870) heptamolybdate, and silica-supported dodecatungstophosphoric acid. sapub.orgresearchgate.netsid.ir
| Diamine Reactant | Dicarbonyl Reactant | Catalyst/Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| o-phenylenediamine | Ethyl pyruvate | Heating | n-butanol | Not specified | mdpi.com |
| o-phenylenediamine | Benzil | (NH4)6Mo7O24·4H2O | EtOH/H2O | Excellent | sid.ir |
| Aryl-1,2-diamines | 1,2-diketones | DTP/SiO2 | Not specified | High | researchgate.net |
| o-phenylenediamine | α-keto acids | Catalyst-free | Water | Not specified | organic-chemistry.org |
Intramolecular Cyclization Methods for Dihydroquinoxalin-2-ones
An alternative pathway to quinoxalin-2-ones involves the synthesis and subsequent intramolecular cyclization of suitable acyclic precursors. A common strategy is the synthesis of 3,4-dihydroquinoxalin-2-ones, which can then be oxidized to the corresponding quinoxalin-2(1H)-ones. acs.org One such method involves the copper-catalyzed coupling of 2-haloanilines with α-amino acids, followed by cyclization. acs.orguit.no This approach allows for the introduction of chirality from the amino acid precursor into the final heterocyclic product. uit.no
Another route involves the reductive cyclization of nitro compounds. For example, the reaction of 1,5-difluoro-2,4-dinitrobenzene (B51812) with an amino acid ester, followed by reductive cyclization using H2 over a Raney Nickel catalyst, can afford quinoxalinones. sapub.org Similarly, N-(2-amino-4-chlorophenyl)-2-chloro acetamide, formed from the reduction of a nitro precursor, can be oxidized with H2O2 to yield a quinoxalin-2-one derivative. sapub.org These methods provide access to diverse substitution patterns on the benzene (B151609) ring portion of the quinoxaline core.
| Precursor | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| 2-Bromoaniline and Amino Acid | CuCl, K3PO4, dimethylethylenediamine, 110 °C | 3,4-Dihydroquinoxalin-2(1H)-one | acs.org |
| N-Boc-2-iodoanilines and α-amino acids | Ullmann-type amination, then TFA | 3-Substituted dihydroquinoxalin-2-ones | uit.no |
| Substituted 2-nitro-phenylamine | 1. Chloroacetyl chloride, 2. H2/Pd-C, 3. H2O2 | Substituted quinoxalin-2-one | sapub.org |
Nucleophilic Substitution Reactions in Quinoxaline Functionalization
Nucleophilic substitution is a critical tool for the functionalization of the pre-formed quinoxaline ring, particularly for introducing the desired benzylamino group at the C3 position. nih.gov The synthesis often begins with a quinoxalin-2-one core, which is then halogenated at the C3 position to create a reactive electrophilic site. For example, 3-methylquinoxalin-2-(1H)-one can be treated with a halogenating agent like phosphorus oxychloride (POCl3) to yield 2-chloro-3-methylquinoxaline. mdpi.com
This 2-chloro derivative (or more generally, a 3-haloquinoxalin-2-ol) can then react with a nucleophile, such as benzylamine (B48309). sapub.org The reaction typically proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism, where the benzylamine displaces the halide to form the final 3-(benzylamino)quinoxalin-2-ol product. nih.govdoaj.org This method is highly effective for preparing a variety of 3-amino-substituted quinoxalines by simply changing the amine nucleophile. nih.gov
Green Chemistry Protocols and Sustainable Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including quinoxalines, to reduce environmental impact and improve efficiency.
Catalyst-Free and Organocatalytic Methodologies
Significant progress has been made in developing catalyst-free synthetic routes to quinoxalines. These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal activation or the use of green solvents. nih.gov A highly efficient, catalyst-free protocol for the cyclocondensation of aryldiamines and dicarbonyl compounds has been reported, affording quinoxalines in excellent yields with just a one-minute reaction time at ambient temperature in methanol. researchgate.net
Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has also emerged as a powerful green strategy. nih.gov Catalysts like camphor (B46023) sulfonic acid and nitrilotris(methylenephosphonic acid) have been successfully employed for the synthesis of quinoxaline derivatives from 1,2-diamines and 1,2-dicarbonyl compounds, often in environmentally benign solvents like aqueous ethanol (B145695). nih.gov These organocatalytic approaches offer mild reaction conditions and high yields, avoiding the use of toxic or expensive metal catalysts. nih.gov
Solvent-Free and Aqueous Medium Reaction Systems
Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reaction conditions have been developed for quinoxaline synthesis, often utilizing microwave irradiation to provide the necessary energy for the reaction. ias.ac.in This technique leads to instantaneous condensation, offering advantages of short reaction times, high yields, and simple experimental procedures. Sulfated polyborate has been reported as an efficient and recyclable catalyst for the solvent-free synthesis of quinoxalines from 1,2-diamines and 1,2-diketones. ias.ac.in
The use of water as a reaction medium is another cornerstone of green synthesis. sid.ir Efficient procedures for the synthesis of quinoxalinones have been developed using water as the solvent under catalyst-free conditions. organic-chemistry.org The reaction of o-phenylenediamines with α-halo ketones in water at 80 °C provides the desired quinoxalines in moderate to high yields without the need for any catalyst or additives. nih.gov Similarly, using a mixture of ethanol and water as a green solvent system has proven effective for the synthesis of quinoxalines catalyzed by ammonium heptamolybdate at room temperature. sid.ir
| Methodology | Reactants | Catalyst/Conditions | Solvent | Key Advantages | Reference |
|---|---|---|---|---|---|
| Catalyst-Free | Aryldiamines + Dicarbonyls | 1 min, ambient temp. | Methanol | Rapid, efficient, scalable | researchgate.net |
| Organocatalysis | 1,2-diamines + 1,2-carbonyls | Camphor sulfonic acid (20 mol%) | Aqueous ethanol | Metal-free, mild conditions | nih.gov |
| Solvent-Free | o-phenylenediamine + Glyoxal | Microwave (60s, 160W) | None | Extremely short reaction time | |
| Aqueous Medium | o-phenylenediamines + phenacyl bromide | Catalyst-free, 80 °C | Water | No catalyst or additives needed | nih.gov |
| Aqueous Medium | Aryl-1,2-diamines + 1,2-diketones | (NH4)6Mo7O24·4H2O | EtOH/H2O | Room temperature, recyclable catalyst | sid.ir |
Microwave-Assisted and Energy-Efficient Synthetic Techniques
Microwave-assisted synthesis has emerged as a significant energy-efficient technique for preparing quinoxaline derivatives, offering substantial advantages over conventional heating methods. nih.gov This approach utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can dramatically accelerate reaction rates by increasing the collision frequency between molecules. nih.gov Consequently, reaction times are significantly reduced from hours to mere minutes, unwanted side reactions are minimized, and product yields are often enhanced. nih.gove-journals.injocpr.com
A key benefit of microwave-assisted synthesis is the potential for solvent-free reactions, which aligns with the principles of green chemistry by reducing costs, hazards, and chemical waste. e-journals.inudayton.eduudayton.edu For instance, the condensation of diamines and dicarbonyl compounds, a fundamental step in quinoxaline synthesis, has been successfully performed under microwave irradiation in a solvent-free medium, achieving excellent yields of 80-90% in as little as 3.5 minutes. e-journals.in Similarly, the synthesis of 3-benzyl-2-substituted quinoxalines has been accomplished through microwave-enhanced nucleophilic substitution reactions involving 2-chloroquinoxaline (B48734) analogs and various amines. researchgate.netnih.gov
These energy-efficient methods not only provide a faster and cleaner route to quinoxaline scaffolds but also simplify the work-up and purification processes. nih.gove-journals.in The condensation of o-phenylenediamine with α-dicarbonyl derivatives in ethanol under microwave irradiation is another example that produces high yields of pure products without the need for extensive purification. sapub.org
| Parameter | Conventional Heating (e.g., Reflux) | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 4-30 hours) | Minutes (e.g., 1-5 minutes) | e-journals.inudayton.edu |
| Energy Consumption | Higher, due to prolonged heating | Lower, due to shorter reaction times and direct heating | nih.gov |
| Solvent Use | Often requires solvents, leading to waste | Can often be performed solvent-free | udayton.eduudayton.edu |
| Product Yield | Variable, sometimes moderate (e.g., 60-70%) | Generally high to excellent (e.g., 80-90%) | e-journals.inudayton.edu |
| Work-up | Can be complex, requiring extensive purification | Simpler, often yielding cleaner products | nih.gove-journals.in |
Advanced Synthetic Techniques and Strategic Design
The construction of complex molecules like this compound relies on sophisticated synthetic strategies that allow for precise control over the molecular architecture.
Retrosynthetic Analysis in Quinoxaline Scaffold Construction
Retrosynthetic analysis is a foundational strategy for devising the synthesis of quinoxaline derivatives. The most fundamental and classical approach for constructing the quinoxaline ring is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound. nih.govmdpi.com
Applying a retrosynthetic disconnection to the core quinoxaline scaffold reveals these two key synthons. The C2-C3 bond within the pyrazine (B50134) ring is conceptually cleaved, leading back to the aromatic diamine and the dicarbonyl precursor. For this compound, the analysis would involve disconnecting the pyrazine ring to identify an appropriately substituted o-phenylenediamine and a functionalized 1,2-dicarbonyl equivalent that can introduce the hydroxyl and benzylamino groups at the correct positions. This logical deconstruction provides a straightforward and versatile pathway for planning the synthesis of a wide array of substituted quinoxalines.
Stereoselective Transformations in Quinoxaline Derivative Synthesis
Achieving stereoselectivity is crucial when synthesizing chiral quinoxaline derivatives for pharmacological applications. While the core quinoxaline ring is planar, stereocenters can be introduced on substituents attached to the ring. Stereoselective transformations aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others.
One reported strategy involves the stereoselective one-pot, four-component synthesis of spiro-fused quinoxalines. nih.gov In this approach, the stereochemistry of the final product was rationalized by considering the transition states of the key cycloaddition step, where steric factors dictated the formation of a single endo-product. nih.gov Such methodologies demonstrate that by carefully choosing chiral starting materials, reagents, or catalysts, it is possible to direct the stereochemical outcome of reactions involving the quinoxaline framework, a critical consideration in the design of complex, biologically active molecules.
Application of Protective Group Strategies for Chemoselectivity
In the multi-step synthesis of complex quinoxaline derivatives, protecting groups are indispensable tools for achieving chemoselectivity. jocpr.com They function by temporarily masking a reactive functional group to prevent it from participating in a reaction, allowing a transformation to occur selectively at another site in the molecule. jocpr.com
A practical example is seen in the synthesis of 6-chloro-7-fluoro quinoxaline derivatives, where the initial step involves the protection of an amino group on the benzene ring via acetylation. mdpi.com This N-acetyl group shields the amine from subsequent nitration and reduction steps, ensuring that these reactions proceed at the desired positions without unintended side reactions. mdpi.com Similarly, in the synthesis of echinomycin (B1671085) analogues, a carboxybenzyl (Cbz) group has been used as a protective group, which is later removed to unmask the desired functionality. nih.gov The choice of protecting group is critical and depends on its stability to the reaction conditions and the ability to be removed under mild conditions without affecting the rest of the molecule. jocpr.com
Analogues and Structural Modifications Incorporating Benzylamino Moieties
The this compound scaffold serves as a template for structural modifications to explore structure-activity relationships. Researchers have synthesized a variety of analogues by altering functional groups on the quinoxaline core or the benzylamino moiety.
A new series of 3-benzyl-2-substituted quinoxalines has been synthesized through nucleophilic substitution reactions, where the hydroxyl group at the C2 position is replaced with other functionalities like substituted amines or hydrazine. researchgate.netnih.gov A very close analogue, 3-(benzylamino)quinoxaline-2(1H)-thione, has been prepared, where the oxygen atom of the hydroxyl group is replaced by a sulfur atom. nih.gov This was synthesized from 2,3-dichloroquinoxaline, which first reacts with an amine to form a 2-alkanamino-3-chloroquinoxaline intermediate in situ. nih.gov
Further modifications involve introducing various substituents onto the phenyl ring of the benzylamino group or onto the benzo portion of the quinoxaline ring. nih.gov For example, ether linkages have been attached at the C2 position, connecting the quinoxaline nucleus to a substituted benzene ring, which can then be further functionalized. mdpi.com These structural modifications allow for the fine-tuning of the molecule's electronic and steric properties.
| Analogue/Derivative | Structural Modification from Parent Compound | Synthetic Precursor | Reference |
|---|---|---|---|
| 3-(Benzylamino)quinoxaline-2(1H)-thione | Replacement of the C2 hydroxyl group with a thione group (C=S) | 2,3-Dichloroquinoxaline | nih.gov |
| 3-Benzyl-2-(substituted amino)quinoxalines | Replacement of the C2 hydroxyl group with various substituted amino groups | 2-Chloro-3-benzylquinoxaline | researchgate.netnih.gov |
| 3-Benzyl-2-hydrazinoquinoxaline | Replacement of the C2 hydroxyl group with a hydrazino (-NHNH2) group | 2-Chloro-3-benzylquinoxaline | researchgate.netnih.gov |
| 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines | Replacement of the C2 hydroxyl and C3 benzylamino groups with a substituted phenoxy moiety and a methyl group, respectively. | 2-Chloro-3-methylquinoxaline | mdpi.com |
Computational and Theoretical Investigations of 3 Benzylamino Quinoxalin 2 Ol and Analogues
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of molecules. researchgate.netaustinpublishinggroup.com By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance of accuracy and computational efficiency, making it suitable for studying medium-to-large organic molecules like quinoxaline (B1680401) derivatives. researchgate.netmdpi.com
A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms corresponding to the lowest energy state. austinpublishinggroup.com Using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G(d,p), researchers can calculate structural parameters including bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These theoretical calculations are often in close agreement with experimental data obtained from techniques like X-ray crystallography.
For instance, DFT calculations performed on the analogue 1-Benzyl-3-methyl-quinoxalin-2(1H)-one revealed that the quinoxaline and phenyl rings are not coplanar. researchgate.net A similar computational approach would be used to determine the precise spatial orientation of the benzyl (B1604629) and quinoxalinol moieties in 3-(benzylamino)quinoxalin-2-ol.
Table 1: Selected Optimized Geometrical Parameters for the Analogue 1-Benzyl-3-methyl-quinoxalin-2(1H)-one (Calculated via DFT B3LYP/6-31G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| N1-C2 | 1.38 | C9-N1-C2 | 120.6 |
| C2-O12 | 1.23 | N1-C2-N4 | 115.5 |
| C2-C3 | 1.48 | C3-C2-N1 | 122.1 |
| N4-C3 | 1.31 | C2-C3-N4 | 121.3 |
| C9-N1 | 1.40 | C5-N4-C3 | 117.8 |
| C10-C9 | 1.52 | C11-C10-C9 | 112.9 |
Data sourced from a study on 1-Benzyl-3-methyl-quinoxalin-2(1H)-one, a structural analogue of this compound. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.comrsc.org Conversely, the LUMO is the innermost empty orbital, capable of accepting electrons, and its energy level relates to electrophilicity and electron affinity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are widely used to determine the energies of these orbitals and predict the molecule's electronic behavior. researchgate.netresearchgate.net For quinoxaline derivatives, FMO analysis helps to explain charge transfer processes within the molecule, which is vital for their biological and optical properties. researchgate.net
Table 2: Frontier Molecular Orbital Energies for a Quinoxaline Analogue
| Molecule | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 1-Benzyl-3-methyl-quinoxalin-2(1H)-one | B3LYP/6-31G(d,p) | -6.09 | -1.70 | 4.39 |
Data from a computational study on a related quinoxalinone structure. researchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular and intermolecular bonding interactions. researchgate.netbohrium.com It transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that align with the familiar chemical concepts of lone pairs, core orbitals, and bonds. uba.ar
This analysis provides a detailed picture of donor-acceptor interactions. bohrium.com By examining the interaction between a filled (donor) NBO and an empty (acceptor) NBO, one can quantify the stabilization energy associated with this charge delocalization. ijnc.ir This is particularly useful for understanding hydrogen bonding and other non-covalent interactions that are critical for molecular recognition and the stability of van der Waals complexes. researchgate.netuba.ar In the context of this compound, NBO analysis could elucidate the nature of hydrogen bonds involving the hydroxyl and amino groups and quantify the electronic stabilization arising from interactions between the aromatic rings.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.govwolframcloud.com The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net
Typically, regions of negative electrostatic potential, shown in red, are electron-rich and susceptible to electrophilic attack. researchgate.net These areas often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. Regions of positive potential, colored blue, are electron-poor and are sites for nucleophilic attack. nih.gov Green areas represent regions with near-zero potential. researchgate.net For quinoxaline derivatives, MEP maps can identify the most likely sites for hydrogen bonding and other intermolecular interactions, providing insight into how the molecule might interact with biological receptors. researchgate.netnih.gov
Molecular Modeling and Simulation Approaches
Beyond the electronic structure, understanding how a molecule interacts with its environment, particularly with biological macromolecules, is essential. Molecular modeling and simulation techniques are employed to predict these complex interactions.
Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein's active site. nih.gov
Docking studies involving quinoxaline derivatives have been performed against various protein targets implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govekb.eg These studies calculate a binding energy or docking score, which estimates the strength of the interaction. Lower binding energies typically indicate a more stable ligand-receptor complex. ijpsnonline.com The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the receptor's binding pocket. imist.ma Such studies could be applied to this compound to screen for potential biological targets and predict its binding mechanism.
Table 3: Example Molecular Docking Results for Quinoxaline Derivatives with Protein Targets
| Compound Class | Protein Target (PDB ID) | Example Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Quinoxaline-thiosemicarbazide Derivative | FKBP12 (3FAP) | -9.98 | TRP59, PHE99, ILE56 |
| Quinoxaline-based Derivative | VEGFR-2 (2OH4) | -17.11 | ASP1044, GLU883 |
| Quinoxaline-pyrazolidine-dione Derivative | EGFR (4HJO) | Not specified | Not specified |
Data compiled from docking studies on various quinoxaline analogues. nih.govekb.egijpsnonline.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Benzyl-3-methyl-quinoxalin-2(1H)-one |
| Quinoxaline |
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the structural flexibility and stability of molecules over time. For quinoxaline derivatives, MD simulations can provide insights into how these compounds might behave in a biological system, such as a protein's binding pocket.
Studies on related heterocyclic compounds, such as quinoline-3-carboxamide (B1254982) derivatives, have utilized MD simulations to establish the stability of their interactions with target enzymes. These simulations, often run for durations like 100 nanoseconds, track the root-mean-square deviation (RMSD) of the protein-ligand complex, the protein itself, and the ligand. A stable trajectory, indicated by a low and consistent RMSD value (typically under 5 Å), suggests that the ligand remains securely bound and that the protein's secondary structure is not significantly perturbed by the ligand's presence. For instance, in simulations of a quinoline (B57606) derivative with PI3Kγ, the RMSD was observed to be around 2.5 Å, indicating a stable complex.
Furthermore, the analysis of these simulations often includes an examination of the secondary structure of the protein to ensure it remains intact, with only minor fluctuations in flexible regions. Such computational experiments confirm the stable conformation of the ligand within the binding site, which is a prerequisite for sustained biological activity. Although specific MD simulation data for this compound is not detailed in the provided context, the stability of similar quinoxaline and quinoline structures in simulations suggests that it would likely exhibit stable conformations within a relevant biological target.
Binding Energy Calculations (e.g., MM/PBSA)
To further quantify the interaction between a ligand and its target protein, binding free energy calculations are often performed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its variant, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are popular end-point methods for estimating the binding affinity. These methods calculate the free energy of binding by combining the molecular mechanics energies of the protein-ligand complex with continuum solvation models.
The binding free energy (ΔG_bind) is typically decomposed into several components: van der Waals interactions, electrostatic energies, polar solvation energies, and nonpolar solvation energies (often calculated based on the solvent-accessible surface area or SASA). The results of MM/PBSA and MM/GBSA analyses can correlate well with experimental binding affinities and provide a deeper understanding of the driving forces behind ligand binding.
Below is a hypothetical representation of how binding energy data for a series of quinoxaline analogues might be presented.
| Compound | ΔG_bind (kcal/mol) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Polar Solvation Energy (kcal/mol) | SASA Energy (kcal/mol) |
| Analogue 1 | -10.5 | -15.2 | -8.7 | 15.1 | -1.7 |
| Analogue 2 | -9.8 | -14.5 | -7.9 | 14.3 | -1.7 |
| Analogue 3 | -11.2 | -16.1 | -9.5 | 16.2 | -1.8 |
This table is illustrative and does not represent actual experimental data for this compound.
Theoretical Studies on Electronic Stability and Reactivity Profiles
Theoretical studies using methods like Density Functional Theory (DFT) are crucial for understanding the electronic properties, stability, and reactivity of molecules. For quinoxalin-2(1H)-one and its derivatives, DFT calculations can optimize the molecular geometry and determine various molecular properties.
Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. For instance, for 1-Benzyl-3-methyl-quinoxalin-2(1H)-one, the calculated HOMO-LUMO gap is 4.39 eV, indicating a high potential for charge transfer within the molecule and significant reactivity.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In these maps, red regions typically indicate areas of high electron density (electronegative), while blue regions represent areas of low electron density (electropositive). Other calculated properties, such as atomic charges, electronic density, and dipole moments, further contribute to a comprehensive understanding of the molecule's reactivity profile.
The following table summarizes key quantum chemical descriptors that could be calculated for this compound and its analogues.
| Descriptor | Value | Implication |
| HOMO Energy | -6.09 eV | Electron-donating ability |
| LUMO Energy | -1.70 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 4.39 eV | Chemical reactivity and stability |
| Dipole Moment | 2.91 Debye | Molecular polarity |
Values are for 1-Benzyl-3-methyl-quinoxalin-2(1H)-one and are illustrative for the class of compounds.
In Silico Pharmacokinetic Predictions for Research Compound Development (e.g., ADMET analysis)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a vital step in early-stage drug discovery. These predictions help to identify compounds with favorable drug-like properties and flag potential liabilities. For various quinoxaline derivatives, ADMET analyses have been performed to assess their potential for further development.
These studies often predict parameters such as Caco-2 cell permeability (an indicator of intestinal absorption), human intestinal absorption (%HIA), blood-brain barrier (BBB) penetration, hepatotoxicity, and potential for mutagenicity. For example, a study on new quinoxalinone derivatives predicted high Caco-2 permeability and %HIA (99.58%), with low BBB permeability, no hepatotoxicity, and no risk of mutagenicity for the most active compound. Additionally, predictions can indicate whether a compound is a substrate or inhibitor of P-glycoprotein (P-gp), which is important for understanding multidrug resistance.
Here is an example of a data table that might be generated from an in silico ADMET analysis of quinoxaline analogues.
| ADMET Property | Predicted Value (Analogue) | Desired Range |
| Caco-2 Permeability (nm/s) | >500 | >20 (High) |
| Human Intestinal Absorption (%) | >90 | >80% (High) |
| Blood-Brain Barrier Permeability | Low | Low (for peripherally acting drugs) |
| Hepatotoxicity | No | No |
| AMES Mutagenicity | No | No |
| P-gp Substrate | No | No |
This table is illustrative and based on general findings for quinoxaline derivatives.
Structure Activity Relationship Sar Studies on Quinoxaline 2 Ol Scaffolds
Methodological Approaches in SAR Delineation
The delineation of SAR for quinoxaline-2-ol derivatives employs a combination of synthetic chemistry, biological screening, and computational modeling. A primary approach involves the synthesis of a focused library of analogues where specific positions on the quinoxaline-2-ol core are systematically modified. These modifications can include altering the nature of substituents (e.g., electron-donating vs. electron-withdrawing groups), changing their position, or introducing entirely new functional moieties.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the physicochemical properties of these analogues with their biological activities. wikipedia.org This can be done using two-dimensional (2D-QSAR) or three-dimensional (3D-QSAR) approaches. nih.gov
2D-QSAR: This method relates biological activity to global molecular properties or "descriptors" such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). researchgate.net
3D-QSAR: These more advanced methods consider the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D grid-based descriptors that represent the steric and electrostatic fields of the molecules. nih.gov
Several sophisticated statistical and machine learning methods are employed to build the QSAR models:
k-Nearest Neighbor Molecular Field Analysis (kNN-MFA): This is a statistical and computational QSAR method that establishes a relationship between molecular features and biological activity by analyzing the spatial arrangements of molecular fields. wisdomlib.org It predicts the biological activity of a molecule by evaluating its molecular fields based on its spatial arrangement. wisdomlib.org
Partial Least Squares (PLS): A statistical method that is particularly useful when the number of predictor variables is large, as is often the case in QSAR studies. nih.gov
Genetic Algorithm (GA): An optimization technique used for variable selection in QSAR model development, helping to identify the most relevant molecular descriptors. nih.gov A hybrid approach combining GA and PLS (GA-PLS) has been developed for variable selection. nih.gov
Simulated Annealing (SA): Another optimization algorithm used for variable selection in the development of predictive QSAR models. ekb.eg
These computational approaches, combined with experimental data, allow for the generation of predictive models that can guide the design of new, more potent, and selective 3-(benzylamino)quinoxalin-2-ol derivatives. nih.gov
Impact of Substituent Modifications on Molecular Interactions and Activity Profiles
The biological activity of this compound is highly dependent on the nature and position of substituents on both the benzylamino moiety and the quinoxaline (B1680401) ring system.
The benzylamino group at the 3-position of the quinoxalin-2-ol scaffold plays a crucial role in modulating the biological activity of these compounds. Studies have shown that this moiety is critical for various pharmacological effects, including anticancer activity. nih.gov A series of 2-(R)-benzylaminoquinoxalines were synthesized and evaluated as nonclassical antifolate agents, demonstrating that the substituted benzylamino group is a key pharmacophoric element. nih.gov The in vitro anticancer screening of these compounds revealed that most derivatives exhibited moderate to strong growth inhibition activity against various tumor cell lines. nih.gov
| Compound | Substituent on Benzyl (B1604629) Ring | Anticancer Activity (Tumor Growth Inhibition) |
| Lead Compound | Unsubstituted | Moderate |
| Analog 1 | 4-Methoxy | Increased |
| Analog 2 | 2,4-Dimethoxy | High |
| Analog 3 | 4-Chloro | Moderate |
| Analog 4 | 4-Nitro | Decreased |
Note: This table is a representative example based on general SAR principles and may not reflect actual experimental data for this compound.
Substitutions on the quinoxaline ring system have a profound impact on the activity profile of quinoxalin-2-ol derivatives. The electronic nature of these substituents is a key determinant of their biological effects.
Generally, the introduction of electron-withdrawing groups such as nitro (NO₂) or halogen (e.g., Cl, Br) groups on the quinoxaline nucleus tends to enhance certain biological activities. mdpi.com For instance, the presence of a nitro group at the 6- or 7-position can significantly influence the compound's properties. nih.gov Specifically, 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) is a potent and selective inhibitor of the quisqualate subtype of the glutamate (B1630785) receptor. nih.gov
Conversely, electron-donating groups like methoxy (B1213986) (OCH₃) or methyl (CH₃) can also modulate activity, sometimes increasing it and other times decreasing it, depending on the specific biological target and the position of the substituent. mdpi.com For example, in a series of quinoxalinone derivatives, the presence of a chloro, methyl, or methoxy group at the 7-position of the benzene (B151609) moiety was found to reduce the Minimum Inhibitory Concentration (MIC) and IC₅₀ values in anti-TB activity. frontiersin.org
| Compound | Substituent on Quinoxaline Ring | Biological Target | IC₅₀ (µM) |
| Parent Quinoxalin-2-ol | Unsubstituted | Various | - |
| Derivative A | 6-Nitro | Glutamate Receptor | Potent |
| Derivative B | 7-Chloro | M. tuberculosis | Low MIC |
| Derivative C | 7-Methoxy | M. tuberculosis | Low MIC |
| Derivative D | 6,7-Dichloro | Various | Varies |
Note: This table is illustrative and compiles data from different quinoxaline derivatives to show the effect of substitution. Specific IC₅₀ values would be target-dependent.
Fusing additional heterocyclic rings to the quinoxaline scaffold can lead to novel compounds with significantly altered or enhanced biological activities. This molecular hybridization strategy has been successfully employed to create tricyclic and tetracyclic systems with unique pharmacological profiles.
Thieno[2,3-b]quinoxalines , which feature a thiophene (B33073) ring fused to the quinoxaline core, have been investigated for a range of biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory properties. researchgate.net The specific substitution pattern on the thieno[2,3-b]quinoline scaffold is critical for its activity. For example, certain derivatives have shown potent inhibitory effects against various cancer cell lines. nih.gov
Furo[2,3-b]quinoxalines , containing a fused furan (B31954) ring, represent another class of modified quinoxalines with interesting biological potential. researchgate.net The synthesis and SAR of these compounds are of considerable interest in medicinal chemistry.
The fusion of rings like thiazole (B1198619) and benzazole would similarly be expected to modulate the electronic and steric properties of the parent molecule, leading to new interactions with biological targets.
| Fused Ring System | Example Derivative | Target/Activity | Reported Potency |
| Thieno[2,3-b]quinoline | Substituted Amide | Anticancer (A549) | Submicromolar IC₅₀ |
| Furo[2,3-b]quinoxaline | Phenyl-substituted | Fluorescence | High Quantum Yield |
| wisdomlib.orgbenthamdirect.comnih.govTriazolo[4,3-a]quinoxaline | Phenyl-substituted | DNA Intercalator | IC₅₀ ≈ 35 µM |
Note: This table provides examples of activities for different fused quinoxaline systems.
Mechanistic Insights Derived from SAR Analysis
SAR studies not only guide the optimization of lead compounds but also provide valuable insights into their potential mechanisms of action. By understanding how specific structural features influence activity, researchers can infer the nature of the molecular interactions between the compound and its biological target.
For quinoxaline-2-ol derivatives, SAR data suggests several potential mechanisms of action:
Enzyme Inhibition: Many quinoxaline derivatives exert their effects by inhibiting specific enzymes. The SAR can reveal which parts of the molecule are crucial for binding to the enzyme's active site. For example, quinoxalines have been identified as inhibitors of various protein kinases, including VEGFR, PDGFR, and EGFR. ekb.egekb.eg The nature of the substituents on the quinoxaline ring and any appended moieties dictates the selectivity and potency of kinase inhibition. ekb.eg
DNA Intercalation: The planar structure of the quinoxaline ring system makes it a suitable scaffold for intercalation into DNA. researchgate.net SAR studies on wisdomlib.orgbenthamdirect.comnih.govtriazolo[4,3-a]quinoxaline derivatives have shown that the presence of a planar chromophore and appropriate side chains are essential for DNA binding and subsequent inhibition of enzymes like topoisomerase II. nih.govnih.govsci-hub.se Modifications that enhance the planarity or introduce cationic side chains can improve DNA intercalation. sci-hub.se
Receptor Antagonism: As seen with the NBQX example, quinoxaline derivatives can act as potent and selective antagonists of specific receptors, such as glutamate receptors. nih.gov The SAR in these cases helps to define the pharmacophore required for high-affinity binding to the receptor's ligand-binding domain.
The collective findings from SAR studies on this compound and related scaffolds underscore the versatility of the quinoxaline core in medicinal chemistry. The ability to fine-tune the biological activity through systematic chemical modifications makes this class of compounds a rich area for the development of new therapeutic agents.
Mechanistic Investigations of Biological Interactions in Vitro Focus, Non Clinical
Enzyme Inhibition Mechanism Studies
No specific in vitro studies detailing the enzyme inhibition mechanisms of 3-(benzylamino)quinoxalin-2-ol were found for the targets listed below.
There is no available research that specifically investigates the inhibitory mechanism of this compound on reverse transcriptase. While the broader class of quinoxaline (B1680401) derivatives has been explored for anti-HIV activity through reverse transcriptase inhibition, data on this particular compound is not present in the reviewed literature.
No studies detailing the interactions between this compound and adenosine (B11128) A2A receptors (A2AAR) were identified. The binding affinity, mode of interaction, and potential antagonistic or agonistic effects of this compound on A2AAR have not been reported.
The potential for this compound to act as an inhibitor of c-Jun N-terminal kinase 1 (JNK1) has not been investigated in the available literature. There are no published studies on its mechanism of inhibition or its effects on the JNK1 signaling pathway.
There is no available data from studies investigating this compound as an inhibitor of aldose reductase. The mechanism through which it might interfere with the polyol pathway by inhibiting this enzyme has not been explored.
No research was found that examines the inhibitory effect of this compound on monoamine oxidase A (MAO-A). Therefore, no information is available on its potential mechanism of action as a MAO-A inhibitor.
The interaction of this compound with topoisomerase I and its potential to interfere with DNA unwinding mechanisms has not been documented in the scientific literature. There are no studies available that describe its mechanism as a topoisomerase I inhibitor.
Tyrosine Kinase and C-MET Kinase Inhibition Modalities
Quinoxaline derivatives are widely recognized as a crucial scaffold for the development of protein kinase inhibitors. ekb.egnih.gov These compounds have demonstrated the ability to function as selective ATP-competitive inhibitors for a range of kinases, including Tyrosine Kinases (TKs) which are pivotal in cellular signaling. ekb.egekb.eg Dysregulation of TKs is a known factor in the uncontrolled proliferation of cancer cells. mdpi.com
One significant target within this family is the c-Met kinase, a receptor tyrosine kinase whose aberrant signaling is implicated in the progression of numerous human cancers. nih.govnih.govvensel.orgmdpi.com The inhibitory mechanism of quinoxaline derivatives often involves binding to the ATP-binding site within the kinase domain of the enzyme. ekb.egekb.eg This competitive inhibition blocks the phosphorylation of the kinase and subsequent downstream signaling pathways that promote cell proliferation, migration, and survival. researchgate.net Molecular docking studies have been employed to predict the binding conformations of novel quinoxaline derivatives, helping to explain their biological activities and guide the design of more potent inhibitors. nih.gov Various synthesized quinoxaline compounds have shown potent inhibitory activity against the c-Met kinase enzyme in in vitro assays. nih.govnih.gov
Table 1: Inhibitory Activity of Selected Quinoxalinone Derivatives Against EGFR Tyrosine Kinase
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| CPD4 | EGFR (L858R/T790M/C797S) | 3.04 ± 1.24 | mdpi.com |
| CPD21 | EGFR (L858R/T790M/C797S) | 3.81 ± 1.80 | mdpi.com |
| CPD15 | EGFR (L858R/T790M/C797S) | 6.50 ± 3.02 | mdpi.com |
| CPD16 | EGFR (L858R/T790M/C797S) | 10.50 ± 1.10 | mdpi.com |
| Osimertinib (Control) | EGFR (L858R/T790M/C797S) | 8.93 ± 3.01 | mdpi.com |
Cellular Pathway Modulation Studies (In Vitro)
The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. ekb.eg Studies on various quinoxaline derivatives have demonstrated their capacity to trigger apoptosis in cancer cell lines. tandfonline.comrjptonline.org The underlying mechanisms are multifaceted and involve the modulation of key regulatory proteins.
One established mechanism involves the activation of the caspase cascade, a family of proteases central to the execution phase of apoptosis. rsc.org Treatment of cancer cells with certain quinoxaline compounds has been shown to increase the levels of active caspase-3. rsc.org Furthermore, these derivatives can modulate the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. Research has shown a significant upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, coupled with a downregulation of the anti-apoptotic protein Bcl-2 in prostate cancer cells following treatment. tandfonline.comnih.gov This shift in the cellular protein landscape pushes the cell towards apoptosis, which is further confirmed by methods such as Annexin V-FITC staining and DNA fragmentation assays. tandfonline.comrsc.orgnih.gov
Table 2: Apoptotic Effect of a Quinoxaline Derivative (Compound 14) on MCF-7 Cells
| Parameter | Control (%) | Compound 14 (%) | Reference |
|---|---|---|---|
| Viable Cells | 98.42 | 67.53 | rsc.org |
| Early Apoptosis | 0.81 | 20.84 | rsc.org |
| Late Apoptosis | 0.43 | 10.15 | rsc.org |
| Necrosis | 0.34 | 1.48 | rsc.org |
In addition to inducing apoptosis, quinoxaline derivatives have been found to interfere with the normal progression of the cell cycle in cancer cells. nih.gov The cell cycle is a series of events that leads to cell division and replication; disruption of this process can halt proliferation and lead to cell death. temple.edutemple.edu In vitro studies have shown that certain quinoxaline compounds can cause cell cycle arrest at specific phases. For instance, some derivatives have been observed to arrest the cell cycle at the S phase in PC-3 prostate cancer cells. tandfonline.comnih.gov Other studies on different quinoxaline compounds and cell lines, such as HCT116 colon carcinoma and MDA-MB-436 breast cancer, have reported a significant accumulation of cells in the G2/M phase, indicating a blockage at the boundary between the G2 phase and mitosis. nih.govtemple.edutemple.edu This G2/M arrest is often a consequence of DNA damage or disruption of the mitotic spindle, preventing the cell from entering mitosis. rsc.org
The induction of apoptosis by quinoxaline derivatives is often linked to the modulation of intracellular signaling pathways centered around the mitochondria. researchgate.net Key events in this process include the generation of reactive oxygen species (ROS), fluctuations in intracellular calcium (Ca²⁺) levels, and alterations in the mitochondrial membrane potential (ΔΨm). mdpi.com Mitochondria are a primary source of ROS, which are byproducts of cellular respiration. mdpi.com While ROS play a role in normal cell signaling, excessive production leads to oxidative stress and cellular damage, which can trigger apoptosis. researchgate.net
There is a complex interplay between Ca²⁺ signaling and ROS generation. Increased mitochondrial Ca²⁺ levels can stimulate the electron transport chain, leading to higher ROS production. mdpi.comnih.gov This surge in both Ca²⁺ and ROS can trigger the opening of the mitochondrial permeability transition pore (mPTP), an event that leads to the collapse of the ΔΨm. mdpi.com The loss of mitochondrial membrane potential is a critical point in the apoptotic pathway, as it leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately activating the caspase cascade. mdpi.com Although direct studies on this compound are limited, the established ability of other quinoxaline derivatives to induce mitochondrial-mediated apoptosis suggests they may perturb these interconnected signaling pathways. researchgate.net
Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, structure, and intracellular transport. nih.gov They are dynamic polymers of α- and β-tubulin heterodimers. Compounds that interfere with tubulin polymerization are effective antimitotic agents and have been a cornerstone of cancer chemotherapy. mdpi.com
Several studies have identified quinoxaline derivatives as potent inhibitors of tubulin polymerization. researchgate.net These agents act as microtubule-destabilizing agents by binding to tubulin and preventing its assembly into microtubules. mdpi.com The mechanism often involves interaction with the colchicine-binding site on β-tubulin, which disrupts the formation of the mitotic spindle. mdpi.com This disruption halts the cell cycle in the G2/M phase and ultimately induces apoptosis. researchgate.netmdpi.com The inhibitory concentration (IC₅₀) for tubulin polymerization for some quinoxaline derivatives has been observed in the low-micromolar and even nanomolar range, demonstrating potent activity. researchgate.net
Table 3: Tubulin Polymerization Inhibitory Activity of Selected Compounds
| Compound Class | Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Arylthioindoles (ATI) | Inhibition of tubulin polymerization | 2.0 - 4.5 | mdpi.com |
| Quinoxaline Derivative (Compound 12) | Antiproliferative activity (cell-based) | 0.19 - 0.51 | researchgate.net |
Molecular Interactions with Biological Macromolecules (Beyond Direct Enzyme Catalysis)
Beyond their role as enzyme inhibitors, quinoxaline derivatives can interact with other crucial biological macromolecules, notably nucleic acids. The planar, aromatic structure of the quinoxaline ring system makes it an ideal candidate for DNA intercalation. nih.govmdpi.com DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. nih.gov This interaction can distort the helical structure, leading to functional consequences such as the inhibition of DNA replication and transcription, which can trigger cell cycle arrest and apoptosis. nih.gov
In addition to direct DNA binding, some quinoxaline-based compounds have been identified as inhibitors of topoisomerase II (Topo II). tandfonline.comnih.gov Topo II is an essential enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks. nih.gov Inhibitors of Topo II stabilize the complex formed between the enzyme and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of permanent DNA strand breaks, which are highly cytotoxic and trigger an apoptotic response. nih.govnih.gov Molecular docking studies have supported these findings, showing that certain quinoxaline derivatives have a high binding affinity for both DNA and topoisomerase II. tandfonline.comnih.govnih.gov
An examination of the non-clinical research applications and future prospects for the chemical compound this compound reveals its potential across several scientific and industrial fields. This analysis focuses on its roles in materials science, corrosion inhibition, catalysis, and the development of green agricultural chemicals.
Q & A
What are the common synthetic routes for 3-(benzylamino)quinoxalin-2-ol, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves benzylation of quinoxalin-2-one precursors. For example, 3-(2-nitrobenzyl)quinoxalin-2(1H)-ones can be synthesized via sequential reactions:
- Step 1 : Treatment of 3-(2-nitroaryl)oxirane-2,3-carboxamides with HBr/acetone to form brominated intermediates.
- Step 2 : Reaction with K₂CO₃ in MeOH to generate oxazolidinones.
- Step 3 : Condensation with 1,2-diaminobenzenes in acetic acid with H₂SO₄ catalysis to yield quinoxalin-2-ol derivatives .
Benzyl chloride in DMF with K₂CO₃ and tetra-n-butylammonium bromide can directly introduce the benzylamino group via nucleophilic substitution .
Key considerations : Acidic conditions (e.g., H₂SO₄) promote cyclization, while solvent choice (MeOH vs. DMF) affects reaction kinetics. Yields >85% are achievable with optimized stoichiometry and reflux conditions .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Answer:
- IR Spectroscopy : Look for absorption bands at ~1700 cm⁻¹ (C=O stretch of quinoxalinone) and ~2960 cm⁻¹ (C-H stretch of benzyl groups) .
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and benzyl CH₂ (δ 4.5–5.0 ppm) confirm substitution patterns. The hydroxyl proton (quinoxalin-2-ol) may appear as a broad singlet (~δ 10–12 ppm) .
- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) and hydrogen-bonding networks, critical for confirming molecular geometry .
Methodological tip : Use deuterated DMSO for NMR to enhance solubility, and recrystallize from ethanol for high-purity crystals .
How can researchers resolve contradictions in reaction outcomes when synthesizing derivatives under varying reductive conditions?
Answer:
Discrepancies arise from competing pathways, such as nitro group reduction vs. ring rearrangement. For example:
- Na₂S₂O₄ in acidic media reduces nitro groups to amines, enabling indole/benzimidazole formation .
- HCl hydrolysis of intermediates like 3-oxazolidinones generates pyruvic acids, leading to alternative cyclization products .
Resolution strategy :
Monitor reaction progress via TLC or LC-MS to identify intermediates.
Adjust pH (e.g., acidic vs. neutral) to favor specific pathways.
Use controlled reductants (e.g., Na₂S₂O₄ for selective nitro reduction) .
What are the mechanistic implications of using this compound in enhancing homologous recombination (HR) in genetic studies?
Answer:
In diplonemid transfection protocols, RS-1 (3-(benzylamino)sulfonyl-4-bromo-N-(4-bromophenyl)benzamide) enhances HR by stabilizing recombination intermediates. While not identical to this compound, structural analogs may act via:
- DNA-binding : The quinoxaline scaffold intercalates or binds minor grooves, promoting strand exchange.
- Enzyme modulation : Potentiation of RecA/Rad51-like proteins through allosteric effects .
Experimental design : Use HR-deficient cell lines with reporter constructs to quantify enhancement. Include RS-1 as a positive control .
What safety protocols are recommended when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
How can researchers optimize the synthesis of novel heterocyclic systems from this compound using metal-free conditions?
Answer:
- Reductive cyclization : Na₂S₂O₄ in H₂O/dioxane at reflux reduces nitro groups to amines, enabling intramolecular cyclization to indole-fused systems .
- Acid catalysis : H₂SO₄ in acetic acid promotes Hinsberg-Körner-type rearrangements, forming benzimidazoles .
Key optimization : - Use stoichiometric Na₂S₂O₄ (1.5–2.0 eq.) for complete nitro reduction.
- Control temperature (80–100°C) to minimize side reactions .
What are the solubility characteristics of this compound in common organic solvents, and how does this affect purification strategies?
Answer:
- High solubility : Ethanol, acetone, ethyl acetate.
- Low solubility : Water, hexane.
Purification :
Recrystallize from ethanol to remove polar impurities.
Use column chromatography (silica gel, EtOAc/hexane gradient) for non-polar byproducts.
For large-scale synthesis, fractional distillation under reduced pressure may be required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
